

Spectroscopic Data for 2-Amino-3-ethoxypyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-ethoxypyrazine

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3-ethoxypyrazine**, a key heterocyclic compound of interest in pharmaceutical and flavor chemistry research. Due to the limited availability of published experimental data for **2-Amino-3-ethoxypyrazine**, this document presents a detailed analysis of its close structural analogs: 2-Amino-3-methoxypyrazine and 2-Ethoxy-3-methylpyrazine. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. Furthermore, a generalized workflow for the spectroscopic characterization of novel pyrazine derivatives is provided to guide researchers in the field. This document is intended for researchers, scientists, and drug development professionals requiring a practical reference for the spectroscopic analysis of substituted pyrazines.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Their unique electronic and structural properties make them versatile scaffolds in medicinal chemistry. **2-Amino-3-ethoxypyrazine** is a member of this family, and a thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and application in various scientific domains.

This guide addresses the current gap in publicly available spectroscopic data for **2-Amino-3-ethoxypyrazine** by providing a detailed analysis of its closest structural analogs. The presented data and protocols offer a robust framework for researchers working with this and related compounds.

Spectroscopic Data of Structural Analogs

The following sections present spectroscopic data for 2-Amino-3-methoxypyrazine and 2-Ethoxy-3-methylpyrazine. This information serves as a valuable reference for predicting the spectroscopic properties of **2-Amino-3-ethoxypyrazine**.

2-Amino-3-methoxypyrazine

Table 1: General Information for 2-Amino-3-methoxypyrazine

Property	Value
Molecular Formula	C ₅ H ₇ N ₃ O ^[1]
Molecular Weight	125.13 g/mol ^[1]
CAS Number	4774-10-1 ^[1]
Appearance	Off-white to beige solid ^[1]

2-Ethoxy-3-methylpyrazine

Table 2: General Information for 2-Ethoxy-3-methylpyrazine

Property	Value
Molecular Formula	C ₇ H ₁₀ N ₂ O ^[2]
Molecular Weight	138.17 g/mol ^[2]
CAS Number	32737-14-7 ^{[2][3]}
Appearance	Not specified

Table 3: Mass Spectrometry Data for 2-Ethoxy-3-ethylpyrazine

m/z	Relative Intensity
55	60
81	100
109	85
123	70
152	95

Data is for the structurally similar compound 2-Ethoxy-3-ethylpyrazine as a reference.[\[4\]](#)

Experimental Protocols

The following are generalized yet detailed experimental protocols for acquiring the spectroscopic data presented. These methods are representative of standard practices for the analysis of small heterocyclic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker VC400 spectrometer (or equivalent) operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[\[5\]](#) The choice of solvent may be critical for compounds with low solubility; in such cases, co-solvents like trifluoroacetic acid (TFA) may be used.
- ^1H NMR Acquisition:
 - Spectra are typically recorded at room temperature.
 - A standard pulse program is used with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- ^{13}C NMR Acquisition:
 - Spectra are acquired using a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
 - Chemical shifts are referenced to the deuterated solvent signal.[\[6\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation (ATR method):
 - Ensure the ATR crystal is clean and a background spectrum is collected.[\[7\]](#)
 - Place a small amount of the solid sample directly onto the ATR crystal.[\[7\]](#)
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[\[7\]](#)
- Data Acquisition:
 - Spectra are typically recorded in the range of 4000-400 cm^{-1} .
 - An accumulation of 16-32 scans is common to achieve a good signal-to-noise ratio.
 - The data is presented as transmittance (%) or absorbance versus wavenumber (cm^{-1}).
- Characteristic Bands for Primary Amines:
 - N-H stretch: Two bands in the region of 3400-3250 cm^{-1} .[\[8\]](#)
 - N-H bend: A band between 1650-1580 cm^{-1} .[\[8\]](#)
 - C-N stretch (aromatic): A band in the 1335-1250 cm^{-1} region.[\[8\]](#)

Mass Spectrometry (MS)

- Instrumentation: An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector (or equivalent LC-MS system).
- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- Ionization Method: Electron Ionization (EI) is commonly used for volatile, thermally stable small molecules.^[9] Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and requires the molecule to have an ionizable group.^{[10][11]}
- Data Acquisition (EI-MS):
 - The sample is introduced into the ion source via a gas chromatograph.
 - A standard electron energy of 70 eV is used.
 - The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
- Data Analysis: The resulting mass spectrum provides the molecular ion peak (M^+) and a fragmentation pattern that is characteristic of the molecule's structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.^[12]

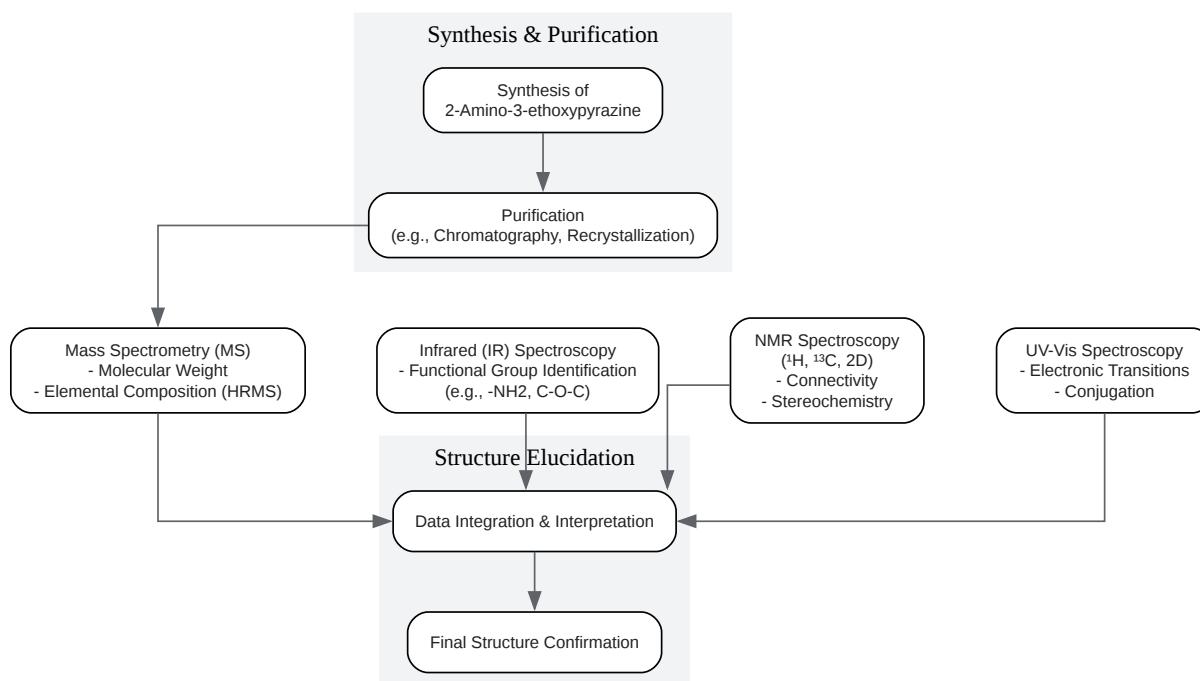
UV-Vis Spectroscopy

- Instrumentation: A Shimadzu UV-2450 spectrophotometer (or equivalent).
- Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, hexane, water) to a known concentration.
- Data Acquisition:
 - The UV-Vis spectrum is recorded over a range of 200-400 nm in a 1-cm path length quartz cuvette.^{[13][14]}
 - A solvent blank is used as a reference.

- Pyrazine and its derivatives typically exhibit $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions in the UV region.
The absorption maxima for pyrazine are around 260 nm and 320 nm.[13][14]

Workflow for Spectroscopic Analysis

The characterization of a novel pyrazine derivative typically follows a systematic analytical workflow to ensure unambiguous structure elucidation.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Amino-3-ethoxypyrazine**.

Conclusion

While direct experimental spectroscopic data for **2-Amino-3-ethoxypyrazine** remains elusive in the public domain, this technical guide provides a valuable resource for researchers by presenting comprehensive data for its close structural analogs. The detailed experimental protocols and the generalized analytical workflow offer a practical framework for the synthesis and characterization of this and other novel pyrazine derivatives. It is anticipated that the information compiled herein will facilitate future research and development in fields where substituted pyrazines play a critical role.

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